

An In-depth Technical Guide to $\text{N}\alpha$ -Benzylloxycarbonyl-L-alanamide (Z-Ala-NH₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Ala-NH₂

Cat. No.: B612922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

$\text{N}\alpha$ -Benzylloxycarbonyl-L-alanamide, commonly abbreviated as **Z-Ala-NH₂**, is a protected amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. The benzylloxycarbonyl (Z or Cbz) group provides temporary protection to the α -amino group of L-alanine, preventing unwanted side reactions during peptide coupling. The amide group at the C-terminus makes it a suitable component for constructing peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of **Z-Ala-NH₂**.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Z-Ala-NH₂** are crucial for its application in synthesis and biological assays. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of Z-Ala-NH₂

Property	Value	Reference
CAS Number	13139-27-0	[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[2]
Molecular Weight	222.24 g/mol	[2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	134-136 °C	[3]
Solubility	Soluble in polar aprotic solvents (e.g., DMF, DCM). Slightly soluble in methanol and chloroform.	Inferred from properties of similar compounds [3][4]
Optical Rotation	Data not available for Z-Ala-NH ₂ . For the related compound Z-Ala-OH: $[\alpha]^{20}/D = -14.5^\circ$ (c=2 in acetic acid).	[5]

Synthesis of Z-Ala-NH₂

The synthesis of **Z-Ala-NH₂** is typically achieved through the amidation of its corresponding N-protected amino acid, $\text{N}\alpha$ -Benzylloxycarbonyl-L-alanine (Z-Ala-OH). This process involves the activation of the carboxylic acid group of Z-Ala-OH followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of $\text{N}\alpha$ -Benzylloxycarbonyl-L-alaninamide (Z-Ala-NH₂)

This protocol is adapted from general methods for the synthesis of amino acid amides.

Materials:

- $\text{N}\alpha$ -Benzylloxycarbonyl-L-alanine (Z-Ala-OH)
- Coupling agent (e.g., HBTU, PyBOP, or DIC)[\[1\]](#)

- Base (e.g., DIEA or NMM)
- Ammonia source (e.g., aqueous ammonia in methanol or ammonium chloride)[1]
- Anhydrous solvent (e.g., DMF or DCM)
- Ethyl acetate
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄ or Na₂SO₄
- Silica gel for column chromatography

Procedure:

- Activation: Dissolve Z-Ala-OH (1 equivalent) in an anhydrous solvent such as DMF or DCM. Add a base like DIEA (2-3 equivalents). To this solution, add the coupling agent (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
- Amination: To the activated Z-Ala-OH solution, add the ammonia source. If using aqueous ammonia in methanol, it can be added directly. If using ammonium chloride, an additional equivalent of base is required to liberate free ammonia. Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redisolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure **Z-Ala-NH₂**.

[Click to download full resolution via product page](#)

Fig 1. General workflow for the synthesis of **Z-Ala-NH2**.

Biological Activity and Applications

While specific studies on the biological activity of **Z-Ala-NH2** are limited, alaninamide derivatives, in general, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These derivatives have been investigated for their potential as anticonvulsant, anticancer, and antimicrobial agents.^[6]

The incorporation of the alaninamide scaffold provides a versatile platform for structural modifications to optimize activity and selectivity towards various biological targets. For instance, some alaninamide derivatives have been shown to modulate voltage-gated sodium channels, a mechanism shared by some established anti-seizure medications.^[6] Others have demonstrated cytotoxicity against various cancer cell lines, potentially through the inhibition of signaling pathways like the PI3K/Akt pathway.^[6]

In the context of drug discovery, **Z-Ala-NH2** can serve as a key intermediate in the synthesis of more complex peptide-based therapeutics. The C-terminal amide is often crucial for biological activity, as it can mimic the amide bond in a native peptide substrate or enhance binding to a target receptor.

Potential as an Enzyme Substrate or Inhibitor

The structure of **Z-Ala-NH2** makes it a potential candidate for investigation as a substrate or inhibitor for various proteases. The alanine residue can be recognized by proteases with specificity for small, neutral amino acids at the P1 position. The benzyloxycarbonyl group can influence binding to the enzyme's active site.

Experimental Protocol: General Assay for Protease Activity using a Fluorogenic Substrate

This protocol describes a general method to assess if **Z-Ala-NH2** or a peptide derived from it can act as a protease substrate. A fluorogenic reporter group would need to be attached to the

N-terminus after deprotection of the Z-group.

Materials:

- Protease of interest
- Fluorogenic peptide substrate (e.g., derived from Ala-NH2)
- Assay buffer specific for the protease
- Microplate reader with fluorescence detection capabilities
- Test compound (e.g., a potential inhibitor)

Procedure:

- Assay Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute the substrate and the protease to their working concentrations in the assay buffer.
- Inhibitor Screening (Optional): If screening for inhibitors, pre-incubate the protease with various concentrations of the test compound for a specified period.
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to the wells of a microplate containing the protease (and inhibitor, if applicable).
- Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the rate of substrate cleavage.
- Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. For inhibitor studies, determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

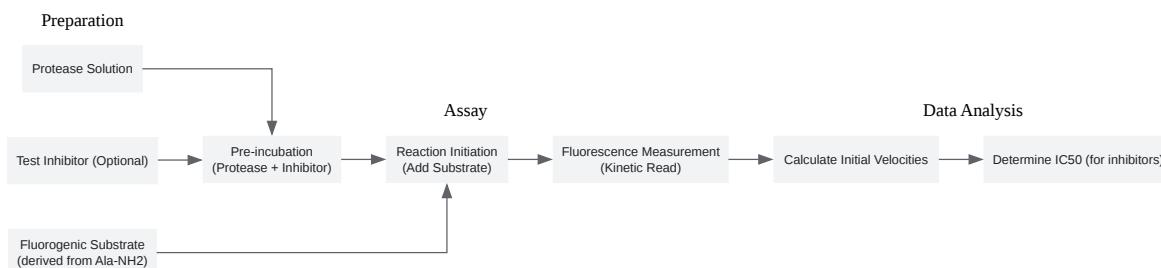
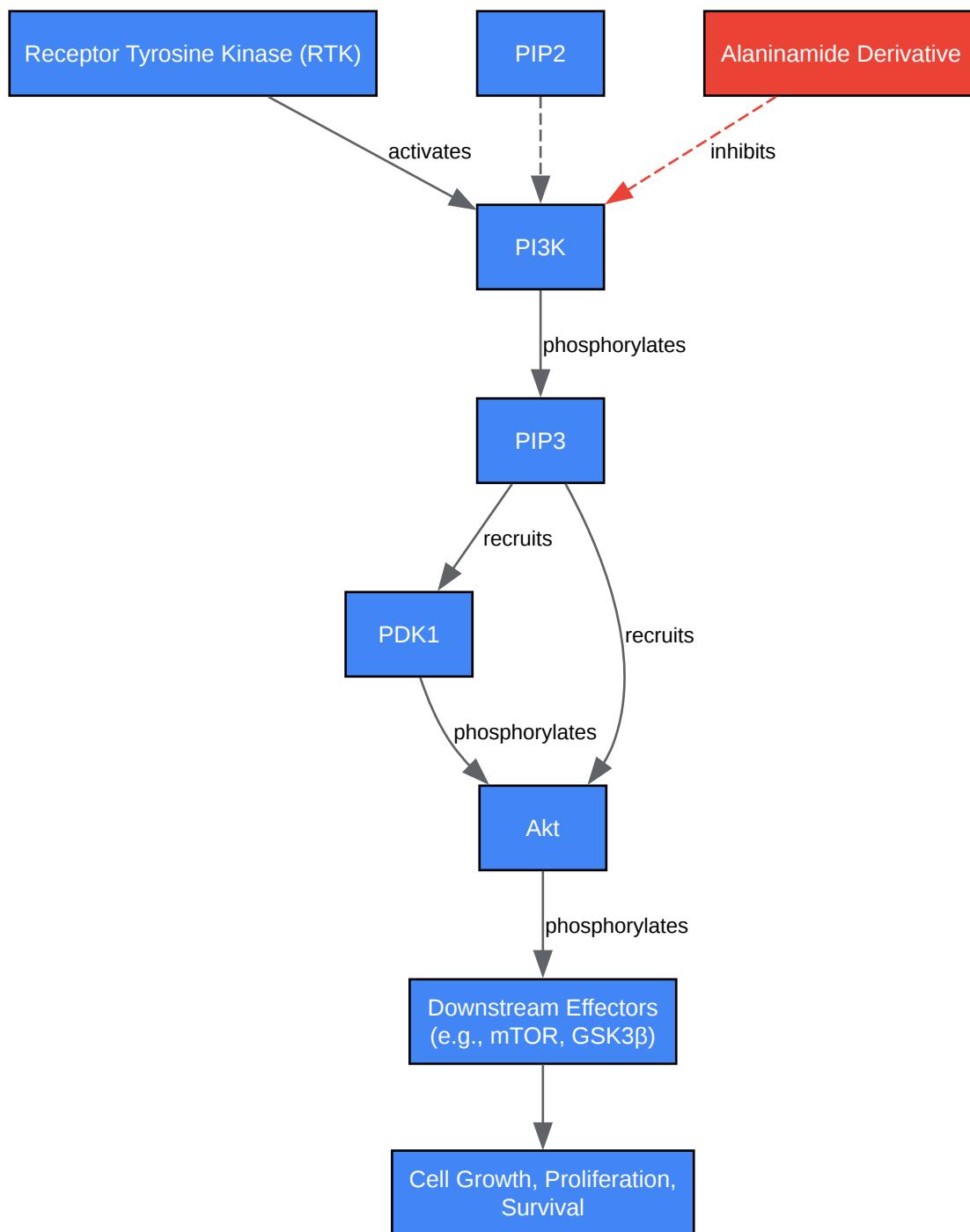


[Click to download full resolution via product page](#)

Fig 2. Workflow for a protease inhibition assay.

Signaling Pathways

While no specific signaling pathways have been directly attributed to **Z-Ala-NH₂**, related alaninamide derivatives have been implicated in modulating key cellular signaling cascades. As mentioned, the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival, has been identified as a potential target for some anticancer alaninamide compounds.^[6] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Further research is required to elucidate the specific molecular targets and signaling pathways that may be modulated by **Z-Ala-NH₂** or its derivatives. High-throughput screening and cell-based assays are valuable tools for identifying such interactions.

[Click to download full resolution via product page](#)

Fig 3. Potential inhibition of the PI3K/Akt signaling pathway by alaninamide derivatives.

Conclusion

Na-Benzylloxycarbonyl-L-alaninamide (Z-Ala-NH₂) is a chemically protected amino acid amide with significant potential in synthetic organic chemistry and drug discovery. Its well-defined

physical and chemical properties, coupled with established synthetic routes, make it a readily accessible building block for peptide synthesis. While direct biological data for **Z-Ala-NH₂** is sparse, the broader class of alaninamide derivatives has demonstrated a range of promising biological activities. Future research focusing on the specific interactions of **Z-Ala-NH₂** with biological targets, such as enzymes and signaling proteins, will be crucial in unlocking its full therapeutic potential. This guide provides a foundational resource for researchers and scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Z-Ala-NH₂ | C11H14N₂O₃ | CID 6950968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Na -Benzylloxycarbonyl-L-alaninamide (Z-Ala-NH₂)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612922#physical-and-chemical-properties-of-z-ala-nh2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com